![molecular formula C20H13Cl2N3OS2 B2927851 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine CAS No. 866143-91-1](/img/structure/B2927851.png)
3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a useful research compound. Its molecular formula is C20H13Cl2N3OS2 and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Biological Evaluation
A significant body of research focuses on the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety, given its potential in various biological applications. A study by Fathima et al. (2021) outlines a method for synthesizing novel 1,3,4-oxadiazole derivatives with potential antimicrobial, antioxidant, and antitubercular activities. The study found that certain compounds exhibited wide-ranging activities, including promising antitubercular results, demonstrated through molecular docking studies which show excellent docking scores with various amino acids interactions (Fathima et al., 2021).
Antimicrobial and Anticancer Activities
Another study presented the synthesis and biological evaluation of 1,3,4-oxadiazoles derived from 2-benzylsulfanyl-nicotinic acid. These compounds were tested for antimicrobial, antimycobacterial, and anticancer activities. While none showed significant antitumor activity, some demonstrated promising antimicrobial and antitubercular effects (Patel et al., 2013). Similarly, Stolarczyk et al. (2018) investigated the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, finding varied effects on cancer cell lines, indicating potential insights into the structures and behavior of these derivatives (Stolarczyk et al., 2018).
Alzheimer's Disease Treatment Potential
Research by Rehman et al. (2018) focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer's disease. The compounds showed potential enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, underscoring the importance of such derivatives in developing therapeutic agents (Rehman et al., 2018).
Advanced Material Applications
Further, the study of aromatic polyimides derived from thiophenyl-substituted benzidines by Tapaswi et al. (2015) illustrates the utility of such compounds in creating materials with high refractive indices and small birefringences, useful for optical applications. This research demonstrates the versatility of 1,3,4-oxadiazole derivatives in the development of high-performance materials (Tapaswi et al., 2015).
作用機序
Mode of Action
Based on its structural similarity to other sulfanyl-oxadiazol compounds, it may interact with its targets through covalent bonding, specifically through the formation of disulfide bonds .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial activity, suggesting potential effects on bacterial cell wall synthesis or protein production pathways .
Pharmacokinetics
Given its molecular weight and structure, it may have reasonable oral bioavailability, but this would need to be confirmed experimentally .
Result of Action
Based on its structural similarity to other antimicrobial agents, it may lead to the inhibition of bacterial growth or viability .
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS2/c21-14-6-8-16(9-7-14)28-19-17(5-2-10-23-19)18-24-25-20(26-18)27-12-13-3-1-4-15(22)11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIUZGGAZCOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

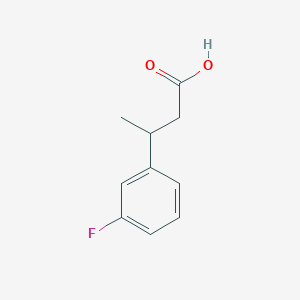
![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)
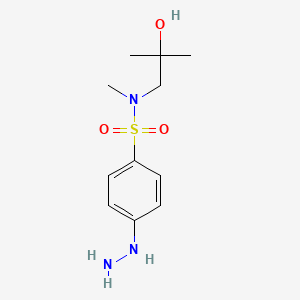
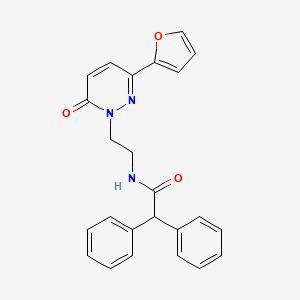
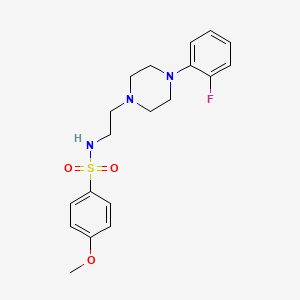
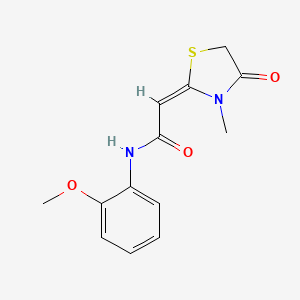
![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)


![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)
![5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2927791.png)